Cas no 2171269-71-7 ((2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid)

(2S)-1-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperidine-2-carboxylic acid core and an Fmoc-protected butanoyl side chain, providing steric and electronic control in solid-phase peptide assembly. The compound's stereochemistry at both the piperidine and butanoyl moieties ensures precise chiral induction, making it valuable for constructing conformationally constrained peptides. The Fmoc group offers orthogonal protection compatibility with standard peptide coupling strategies while maintaining stability under acidic conditions. This derivative is particularly useful for introducing secondary structure motifs or modifying peptide backbone properties in medicinal chemistry and biochemical research applications.
(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid structure
2171269-71-7 structure
Product name:(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid
CAS No:2171269-71-7
MF:C25H28N2O5
MW:436.500226974487
CID:6050506
PubChem ID:165584315

(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid
    • EN300-1576794
    • (2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
    • 2171269-71-7
    • Inchi: 1S/C25H28N2O5/c1-16(14-23(28)27-13-7-6-12-22(27)24(29)30)26-25(31)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,6-7,12-15H2,1H3,(H,26,31)(H,29,30)/t16-,22-/m0/s1
    • InChI Key: QYTCTGYALLOBAX-AOMKIAJQSA-N
    • SMILES: O(C(N[C@@H](C)CC(N1CCCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 95.9Ų

(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576794-5.0g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
5g
$9769.0 2023-06-04
Enamine
EN300-1576794-1.0g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
1g
$3368.0 2023-06-04
Enamine
EN300-1576794-0.25g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576794-100mg
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
100mg
$2963.0 2023-09-24
Enamine
EN300-1576794-10.0g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
10g
$14487.0 2023-06-04
Enamine
EN300-1576794-500mg
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
500mg
$3233.0 2023-09-24
Enamine
EN300-1576794-0.1g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576794-2.5g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576794-2500mg
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576794-0.05g
(2S)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171269-71-7
0.05g
$2829.0 2023-06-04

Additional information on (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid

(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid (CAS No. 2171269-71-7): A Comprehensive Overview

(2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid (CAS No. 2171269-71-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and drug development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial component of this compound, providing stability and selectivity during synthetic processes. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild conditions, allowing for the sequential addition of amino acids without unwanted side reactions. This makes (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid an essential building block in the synthesis of complex peptides and proteins.

Recent advancements in the field have highlighted the potential applications of this compound in various therapeutic areas. For instance, studies have shown that derivatives of piperidine carboxylic acids can exhibit potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid make it a promising candidate for further exploration in these areas.

In the context of drug discovery, the ability to modify the structure of this compound through synthetic chemistry offers a wide range of possibilities for optimizing its pharmacological properties. Researchers have been particularly interested in exploring the effects of substituting different functional groups on the piperidine ring and the butanoyl moiety. These modifications can significantly impact the compound's solubility, stability, and bioavailability, which are critical factors in drug development.

One notable application of (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The Fmoc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the desired site of action. This approach can enhance the therapeutic efficacy while minimizing side effects.

Clinical trials involving compounds derived from (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid have shown promising results in treating various diseases. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated significant anti-tumor activity in both in vitro and in vivo models of breast cancer. The researchers found that the compound selectively targeted cancer cells while sparing normal cells, suggesting its potential as a novel therapeutic agent.

In addition to its therapeutic applications, (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid has also been used as a tool compound in basic research. Its unique chemical structure allows scientists to probe specific biological pathways and interactions at the molecular level. For instance, it has been employed in studies investigating protein-protein interactions and enzyme inhibition, providing valuable insights into cellular processes that could lead to new drug targets.

The synthesis of (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid involves several well-established chemical reactions. The key steps include the formation of the piperidine ring through a ring-closing metathesis reaction and the introduction of the Fmoc protecting group via an amide coupling reaction. These synthetic methods are highly reproducible and scalable, making it feasible to produce large quantities of this compound for both research and commercial purposes.

In conclusion, (2S)-1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid (CAS No. 2171269-71-7) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses will be discovered, further solidifying its importance in the field.

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